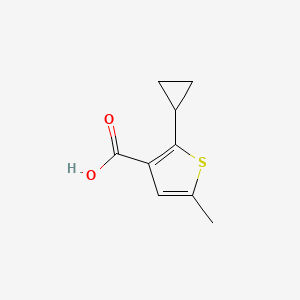![molecular formula C12H10N2OS B3012584 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2200853-58-1](/img/structure/B3012584.png)
2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiophene ring is known for its aromatic stability and electronic properties, while the pyridine ring is a common scaffold in many biologically active compounds.
Wirkmechanismus
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways, including anti-inflammatory pathways .
Result of Action
Thiophene derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a methoxy group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling of the Thiophene and Pyridine Rings: The final step involves coupling the thiophene and pyridine rings through a suitable linker, such as a methylene bridge.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Common industrial techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitrile group on the pyridine ring can be reduced to an amine under suitable conditions.
Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Halogenated derivatives of the compound can be used as intermediates for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The electronic properties of the thiophene ring make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine: This compound has a similar structure but features a pyrazine ring instead of a pyridine ring.
2-Acetyl-3-methylthiophene: This compound has a similar thiophene ring but lacks the pyridine ring and nitrile group.
Uniqueness: 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile is unique due to the combination of the thiophene and pyridine rings, which confer both electronic and biological properties. The presence of the nitrile group further enhances its reactivity and potential for functionalization.
Eigenschaften
IUPAC Name |
2-[(3-methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-9-4-6-16-11(9)8-15-12-10(7-13)3-2-5-14-12/h2-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUNFWIOBVXKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)
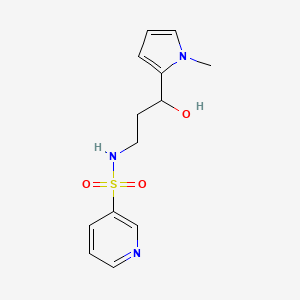
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3012509.png)
![1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B3012510.png)
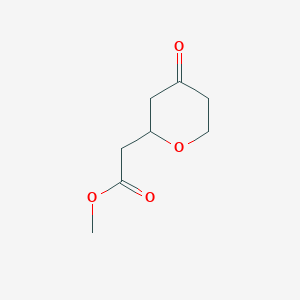
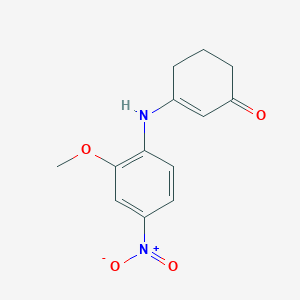
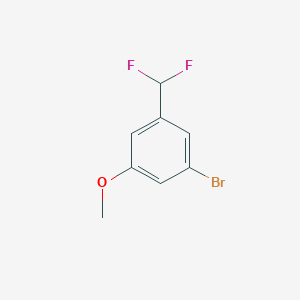
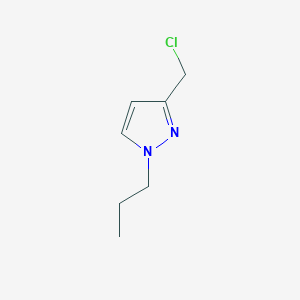

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)
